Sodium N-lauroylaspartate
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Overview
Description
Sodium lauroyl aspartate is an anionic surfactant derived from the amino acid aspartic acid and lauric acid. It is commonly used in personal care products due to its mildness and excellent cleansing properties. This compound is known for its ability to reduce surface tension, making it an effective emulsifier and dispersing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium lauroyl aspartate is synthesized through the acylation of aspartic acid with lauroyl chloride. The reaction typically involves the use of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Preparation of Lauroyl Chloride: Lauric acid is reacted with thionyl chloride to produce lauroyl chloride.
Acylation of Aspartic Acid: Aspartic acid is then reacted with lauroyl chloride in the presence of a base to form sodium lauroyl aspartate
Industrial Production Methods
Industrial production of sodium lauroyl aspartate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Sodium lauroyl aspartate primarily undergoes hydrolysis and oxidation reactions. It is stable under normal conditions but can react with strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: In the presence of water, sodium lauroyl aspartate can hydrolyze to form lauric acid and aspartic acid.
Oxidation: Strong oxidizing agents can oxidize sodium lauroyl aspartate, leading to the formation of various oxidation products
Major Products Formed
Hydrolysis Products: Lauric acid and aspartic acid.
Oxidation Products: Various carboxylic acids and other oxidized derivatives
Scientific Research Applications
Sodium lauroyl aspartate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its gentle cleansing properties.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Widely used in personal care products, household cleaners, and industrial detergents for its effective emulsifying and dispersing properties .
Mechanism of Action
Sodium lauroyl aspartate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between water and oils. This makes it an effective cleansing agent. At the molecular level, it interacts with lipid membranes, disrupting their structure and enhancing the solubility of hydrophobic compounds .
Comparison with Similar Compounds
Similar Compounds
- Sodium lauroyl lactylate
- Sodium lauryl sulfate
- Sodium lauroyl sarcosinate
Uniqueness
Compared to other similar compounds, sodium lauroyl aspartate is noted for its mildness and biodegradability. It is less irritating to the skin and eyes, making it suitable for use in products designed for sensitive skin. Additionally, its biodegradability makes it an environmentally friendly option .
Conclusion
Sodium lauroyl aspartate is a versatile and mild surfactant with a wide range of applications in personal care, industrial, and scientific research. Its unique properties, such as mildness and biodegradability, make it a valuable compound in various formulations.
Properties
CAS No. |
41489-18-3 |
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Molecular Formula |
C16H28NNaO5 |
Molecular Weight |
337.39 g/mol |
IUPAC Name |
sodium;(2S)-2-(dodecanoylamino)butanedioate;hydron |
InChI |
InChI=1S/C16H29NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;/h13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);/q;+1/p-1/t13-;/m0./s1 |
InChI Key |
IEXXLSKKBWIDAC-ZOWNYOTGSA-M |
Isomeric SMILES |
[H+].CCCCCCCCCCCC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+] |
Canonical SMILES |
[H+].CCCCCCCCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-].[Na+] |
Origin of Product |
United States |
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